molecular formula C5H12O2S B082896 2-(Methylsulphonyl)-2-methylpropane CAS No. 14094-12-3

2-(Methylsulphonyl)-2-methylpropane

Cat. No. B082896
CAS RN: 14094-12-3
M. Wt: 136.22 g/mol
InChI Key: HLEIMSOLPXIGIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Syntheses of compounds related to 2-(Methylsulphonyl)-2-methylpropane involve reactions of methanesulphonates with nucleophiles, showing that with weak nucleophiles, the intermediate aziridinium ion gives the secondary substitution product, while strong nucleophiles can lead to direct SN2 substitution (Owen & Sflomos, 1979).
  • Research on polyarylene sulphonoxides, which are related to 2-(Methylsulphonyl)-2-methylpropane, indicates that they can be synthesized from diphenylolpropane and dichlorodiphenylsulphone (Bulai et al., 1982).

Molecular Structure Analysis

  • The molecular structures of related sulphur compounds with different valence states, such as methyl-2-nitrobenzenesulphenate and methyl-2-nitrobenzenesulphonate, have been studied using X-ray diffraction (Kucsman et al., 1989).
  • Studies on p-methylsulphonylbenzoic acid and methylphenylsulphone provide insights into the molecular structures of sulphonyl compounds, which are relevant for understanding 2-(Methylsulphonyl)-2-methylpropane (Brunvoll et al., 1984).

Chemical Reactions and Properties

  • The reactions and properties of 2-(Methylsulphonyl)-2-methylpropane can be inferred from related studies on compounds like methylphosphonate synthase, which showcase the roles of specific functional groups in chemical reactions (Cooke et al., 2012).

Physical Properties Analysis

  • The physical properties of related compounds, such as poly(2-methylpropene), have been analyzed to understand aspects like polymerization and functionalization, providing indirect insights into the physical properties of 2-(Methylsulphonyl)-2-methylpropane (Chéradame et al., 1994).

Chemical Properties Analysis

  • Studies on similar chemical structures, such as 1-chloro-2-methylpropane, reveal information about molecular structure and conformations, which are crucial for understanding the chemical properties of 2-(Methylsulphonyl)-2-methylpropane (Schei & Hilderbrandt, 1985).

Scientific Research Applications

  • Conformational Analysis in Alicyclic Compounds : Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol, a compound related to 2-(Methylsulphonyl)-2-methylpropane, has been studied to understand the stability of different conformations and their stabilization factors (Alcudia, García-Ruano, & Sieiro, 1979).

  • Synthesis of Polyelectrolytes for Industrial Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid) has been used in various industrial applications. Its well-defined homopolymers and block copolymers have been prepared through reversible addition fragmentation chain transfer (RAFT) polymerization (Bray et al., 2017).

  • Development of Conducting Polymers : Electropolymerization of methylthio-substituted oligothiophenes, which are similar in structure to 2-(Methylsulphonyl)-2-methylpropane, has been explored for the synthesis of conducting polymers (Smie et al., 1998).

  • Herbicidal Activities : The synthesis of 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, structurally related to 2-(Methylsulphonyl)-2-methylpropane, has been reported, and their notable herbicidal activities have been investigated (Gao et al., 2013).

  • Applications in Oil-Gas Exploitation and Water Treatment : 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) has been used in oil-gas exploitation and water treatment due to its properties such as heat resistance, salt tolerance, and shear resistance (Zhang Hong, 2006).

  • Enhanced Oil Recovery : The use of random copolymers of acrylamide with sodium-2-acrylamido-2-methylpropane sulfonate for enhanced oil recovery has been studied, highlighting their suitability as mobility control agents due to their large dimensions, hydrogen bonding capacity, and pseudoplasticity in aqueous solutions (McCormick & Chen, 1982).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical, along with first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, physical and chemical properties, stability and reactivity, and toxicological information .

properties

IUPAC Name

2-methyl-2-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-5(2,3)8(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEIMSOLPXIGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161496
Record name 2-(Methylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulphonyl)-2-methylpropane

CAS RN

14094-12-3
Record name 2-Methyl-2-(methylsulfonyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14094-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulphonyl)-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB Pedley - 2012 - books.google.com
The purpose of the material in this book is to enable users of thermochemical data to predict values for standard enthalpies ofreactions involving organic compounds ranging in complex …
Number of citations: 263 books.google.com
JB Pedley, RD Naylor, SP Kirby, JB Pedley… - Thermochemical Data of …, 1986 - Springer
A number of methods for relating the standard enthalpy of formation of a compound in its ideal-gaseous state to its molecular structure are considered in detail by Cox and Pilcher […
Number of citations: 4 link.springer.com

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